2-Propylpiperazine chemical properties and structure
2-Propylpiperazine chemical properties and structure
An In-depth Technical Guide to 2-Propylpiperazine: Structure, Properties, and Synthetic Strategies
Introduction
2-Propylpiperazine is a substituted heterocyclic amine built upon the piperazine scaffold, a six-membered ring containing two nitrogen atoms at opposite positions. The introduction of a propyl group at the C-2 position introduces a chiral center, rendering the molecule a valuable and versatile building block for asymmetric synthesis in medicinal chemistry. The piperazine moiety itself is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents due to its ability to improve aqueous solubility, oral bioavailability, and modulate the physicochemical properties of drug candidates.[1] Derivatives of piperazine have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidepressant, antiviral, and antihistamine effects.[2][3][4][5] This guide provides a comprehensive overview of the chemical structure, properties, stereochemistry, and synthetic considerations for 2-propylpiperazine, tailored for researchers and professionals in drug development.
Chemical Identity and Molecular Structure
The fundamental identity of 2-propylpiperazine is established by its molecular formula and unique identifiers. The presence of a substituent at the second carbon atom of the piperazine ring is a key structural feature.
Core Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-Propylpiperazine | N/A |
| CAS Number | 90000-28-5 | [6] |
| Molecular Formula | C₇H₁₆N₂ | [6] |
| Molecular Weight | 128.22 g/mol | [7] |
| Canonical SMILES | CCCC1CNCCN1 | [6][7] |
| InChIKey | FNJWLOHHZVGUIX-UHFFFAOYSA-N | [6][7] |
Structural Analysis and Stereochemistry
The defining structural characteristic of 2-propylpiperazine is the chiral center at the C-2 carbon, meaning it exists as a pair of enantiomers: (R)-2-propylpiperazine and (S)-2-propylpiperazine. The therapeutic activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or contribute to off-target effects.[8] Consequently, the stereoselective synthesis or chiral separation of 2-propylpiperazine enantiomers is of critical importance in drug development.[2][9][10]
The piperazine ring typically adopts a stable chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. The two nitrogen atoms provide sites for protonation and further functionalization, which is fundamental to its utility as a chemical scaffold.
Physicochemical and Spectroscopic Properties
While specific experimental data for 2-propylpiperazine is sparse in publicly available literature, its properties can be reliably inferred from the parent piperazine molecule and closely related analogs like 2-methylpiperazine. It is described as a colorless to pale yellow liquid with a characteristic amine odor and is soluble in water and organic solvents.[6]
Physicochemical Data
The following table summarizes key properties, with values for piperazine and 2-methylpiperazine provided for context. The propyl group is expected to increase the boiling point and slightly alter the pKa values due to its electron-donating inductive effect.
| Property | 2-Propylpiperazine (Predicted/Inferred) | Piperazine (Experimental) | 2-Methylpiperazine (Experimental) |
| Boiling Point | > 146 °C | 146 °C[5] | 155-156 °C |
| pKa₁ | ~5.5 - 5.8 | 5.35 (at 298 K)[11] | 5.48 (at 298 K)[11] |
| pKa₂ | ~9.8 - 10.1 | 9.73 (at 298 K)[11] | 9.91 (at 298 K)[11] |
| Density | ~0.9 g/cm³ | 1.1 g/cm³ (solid)[12] | 0.902 g/cm³ |
| XlogP (Predicted) | 0.5 | -1.4 | -0.9 |
The two distinct pKa values are a hallmark of piperazine derivatives. The less basic nitrogen (pKa₁) is the one adjacent to the alkyl substituent (N1), while the more basic nitrogen (pKa₂) is at the N4 position. These values are critical for understanding the molecule's ionization state at physiological pH (~7.4), which dictates its solubility, membrane permeability, and receptor binding interactions.
Spectroscopic Profile (Predicted)
No experimental spectra for 2-propylpiperazine were found. However, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[13][14][15]
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¹H NMR: The spectrum would be complex due to the asymmetry. Key signals would include:
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A triplet corresponding to the terminal methyl group (-CH₃) of the propyl chain (~0.9 ppm).
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Multiplets for the two methylene groups (-CH₂-) of the propyl chain (~1.3-1.7 ppm).
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A multiplet for the chiral proton at C2.
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A series of complex multiplets for the diastereotopic protons of the three methylene groups on the piperazine ring.
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Broad signals for the two N-H protons, which may exchange with D₂O.
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-
¹³C NMR: The spectrum would show 7 distinct carbon signals due to the molecule's asymmetry.
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A signal for the terminal methyl carbon (~14 ppm).
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Two signals for the propyl methylene carbons.
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A signal for the chiral C2 carbon.
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Three distinct signals for the other three piperazine ring carbons (C3, C5, C6).
-
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would be characterized by cleavage alpha to the nitrogen atoms. A prominent fragment would likely arise from the loss of the propyl group, resulting in a peak at m/z = 85. Another characteristic fragmentation pathway for piperazines involves the cleavage of the ring.[16]
Synthesis and Reactivity
The synthesis of enantiomerically pure 2-substituted piperazines is a well-explored area of organic chemistry, driven by their importance in pharmaceutical development.
Representative Synthetic Protocol
A robust and scalable strategy to access chiral 2-substituted piperazines starts from readily available α-amino acids.[17] The following protocol is a representative example adapted from established methodologies for the synthesis of the (S)-enantiomer starting from (S)-Norvaline.
Workflow: Synthesis of (S)-2-Propylpiperazine
Sources
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- 10. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uregina.ca [uregina.ca]
- 12. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. revroum.lew.ro [revroum.lew.ro]
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